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4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Medicinal chemistry Lead optimization Physicochemical profiling

4-(2,5-Dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034351-13-6; molecular formula C20H18N4O4; MW 378.388 g/mol) is a heterocyclic benzamide derivative incorporating a 2,5-dioxopyrrolidin-1-yl (succinimidyl) group at the para position of the benzamide ring, an N-ethyl linker, and a furan-2-yl-substituted pyrazole moiety. Its computed physicochemical descriptors include a topological polar surface area (TPSA) of 102.44 Ų, a calculated logP (clogP) of approximately 2.12–3.00, 8 hydrogen-bond acceptors, and 2 hydrogen-bond donors, placing it within drug-like chemical space by Lipinski's Rule of Five.

Molecular Formula C20H18N4O4
Molecular Weight 378.388
CAS No. 2034351-13-6
Cat. No. B2411472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
CAS2034351-13-6
Molecular FormulaC20H18N4O4
Molecular Weight378.388
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4
InChIInChI=1S/C20H18N4O4/c25-18-7-8-19(26)24(18)16-5-3-14(4-6-16)20(27)21-9-10-23-13-15(12-22-23)17-2-1-11-28-17/h1-6,11-13H,7-10H2,(H,21,27)
InChIKeyHGEWQJRZNPWTOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,5-Dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034351-13-6): Compound Identity, Physicochemical Profile, and Procurement Baseline


4-(2,5-Dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034351-13-6; molecular formula C20H18N4O4; MW 378.388 g/mol) is a heterocyclic benzamide derivative incorporating a 2,5-dioxopyrrolidin-1-yl (succinimidyl) group at the para position of the benzamide ring, an N-ethyl linker, and a furan-2-yl-substituted pyrazole moiety [1]. Its computed physicochemical descriptors include a topological polar surface area (TPSA) of 102.44 Ų, a calculated logP (clogP) of approximately 2.12–3.00, 8 hydrogen-bond acceptors, and 2 hydrogen-bond donors, placing it within drug-like chemical space by Lipinski's Rule of Five [1][2]. The compound is listed in the ZINC database (ZINC000000006731) and the European Chemical Biology Database (ECBD identifier EOS54643) and is commercially available from multiple research-chemical vendors for non-human research use only [1][2]. Publicly available quantitative biological activity data for this specific compound are extremely sparse; the compound was evaluated in a GPR35 antagonism primary assay and found to be inactive [1]. This data landscape necessitates that procurement decisions be guided primarily by structural differentiation from closest analogs, physicochemical property comparisons, and the compound's distinct absence of activity at GPR35 as a selectivity-relevant negative result.

Why Generic Substitution Fails for 4-(2,5-Dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034351-13-6): Structural Determinants That Preclude Simple Analog Interchange


This compound occupies a narrow structural niche within the pyrazole–benzamide chemical space that renders in-class substitution non-trivial. Three structural features jointly determine its properties and cannot be assumed interchangeable: (i) the 4-(2,5-dioxopyrrolidin-1-yl) (succinimidyl) substituent on the benzamide ring, which contributes hydrogen-bond-acceptor capacity and modulates electron density on the aromatic system [2]; (ii) the absence of 3,5-dimethyl substitution on the pyrazole ring, which distinguishes it from the closest commercially available analog (CAS 2034552-32-2; MW 406.44 g/mol, ΔMW = +28.05) and affects both steric bulk and metabolic stability [2]; and (iii) the furan-2-yl (rather than furan-3-yl or thiophene) attachment at the pyrazole 4-position, which alters ring electronics and potential binding interactions [3]. The ECBD database documents that this specific compound is inactive at GPR35 [1], whereas structurally related furan–pyrazole chemotypes have demonstrated activity at this and other GPCR targets, underscoring that subtle structural modifications can toggle target engagement from inactive to active. Substituting a close analog without verifying target-specific activity data risks introducing confounding pharmacological effects or losing the negative selectivity that may be the very reason for selecting this compound as a control or tool.

Quantitative Differentiation Evidence for 4-(2,5-Dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034351-13-6) Versus Closest Analogs


Molecular Weight and Physicochemical Property Differentiation Versus the 3,5-Dimethyl Analog (CAS 2034552-32-2)

The target compound (CAS 2034351-13-6; MW 378.39 g/mol) differs from its closest commercially available analog, 4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}benzamide (CAS 2034552-32-2; MW 406.44 g/mol), by the absence of two methyl groups on the pyrazole ring, yielding a molecular weight reduction of 28.05 g/mol (ΔMW = −6.9%) [2]. This translates to a lower calculated logP (clogP ≈ 2.12–3.00 for the target [1] versus an estimated increase of approximately +0.8–1.0 logP units for the dimethyl analog based on the additive contribution of two methyl groups), reduced steric bulk, and potentially different metabolic liability (N-demethylation pathways are absent in the target compound). The target compound also possesses a lower heavy-atom count (28 vs. 30) and lower rotatable-bond count when considering the additional methyl substituents on the analog.

Medicinal chemistry Lead optimization Physicochemical profiling

Furan Regioisomer Differentiation: Furan-2-yl Versus Furan-3-yl Substitution (CAS 2034418-34-1)

The target compound bears a furan-2-yl substituent on the pyrazole ring, whereas the regioisomeric analog CAS 2034418-34-1 carries a furan-3-yl group. Although the two compounds share identical molecular formula (C20H18N4O4) and molecular weight (378.39 g/mol), the position of the furan oxygen atom relative to the pyrazole attachment point differs, altering the electronic distribution, dipole moment, and hydrogen-bond-acceptor geometry of the heterocyclic system [1]. The furan-2-yl isomer (target) positions the oxygen atom in conjugation with the pyrazole ring through the C2–C4 linkage, whereas the furan-3-yl isomer disrupts this extended conjugation. This electronic difference can affect π-stacking interactions with aromatic residues in protein binding pockets and modulate the compound's UV absorbance characteristics for detection purposes. No quantitative head-to-head biological comparison between these two regioisomers has been published, but regioisomeric modulation of target binding is a well-established phenomenon in heterocyclic medicinal chemistry.

Chemical biology Structure–activity relationships Molecular recognition

GPR35 Antagonism: Documented Inactivity as a Selectivity-Relevant Negative Result

The target compound (ECBD identifier EOS54643) was evaluated in a primary GPR35 antagonism assay and was found to be inactive [1]. This negative result is informative because structurally related furan–pyrazole chemotypes have been reported to exhibit activity at GPR35 and other class A GPCRs. For context, known GPR35 antagonists such as CID-2745687 (Ki = 12.8 nM) and agonists such as zaprinast demonstrate that the GPR35 binding pocket accommodates diverse heterocyclic scaffolds [2]. The inactivity of the target compound at GPR35, despite its furan–pyrazole–benzamide architecture, suggests that the specific combination and positioning of substituents (particularly the 4-(2,5-dioxopyrrolidin-1-yl) group on the benzamide) may disfavor GPR35 engagement. This documented inactivity is a procurement-relevant differentiator for researchers seeking either a GPR35-inactive control compound with a furan–pyrazole scaffold or a starting point for selectivity optimization away from GPR35.

GPR35 GPCR screening Selectivity profiling Negative control

2,5-Dioxopyrrolidin-1-yl Group Positioning: Differentiation from Unsubstituted Benzamide Parent and NHS-Ester Chemotypes

The target compound carries a 2,5-dioxopyrrolidin-1-yl (succinimidyl) group directly C–N bonded to the para position of the benzamide ring. This structural feature is distinct from two commonly encountered chemotypes: (a) the unsubstituted parent compound N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide, which lacks the dioxopyrrolidinyl moiety entirely and consequently has reduced hydrogen-bond-acceptor capacity (ΔHBA = −2) and different electronic character on the benzamide aromatic ring; and (b) NHS-ester (N-hydroxysuccinimidyl ester) functionalized compounds, where the succinimidyl group is attached via a hydrolytically labile ester linkage, conferring amine-reactive bioconjugation capability [1]. In the target compound, the succinimidyl group is attached through a stable C–N bond (imide, not ester), rendering it chemically stable toward hydrolysis and unsuitable for amine-targeted bioconjugation. This distinguishes it from NHS-ester probes and positions it as a stable pharmacophoric element rather than a reactive handle. The cyclic imide provides two carbonyl hydrogen-bond-acceptor sites in a constrained geometry, contributing to target binding without the confounding reactivity of activated esters.

Bioconjugation Chemical probe design Hydrogen-bond pharmacophore

Recommended Application Scenarios for 4-(2,5-Dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034351-13-6) Based on Verified Differentiation Evidence


GPR35-Negative Control Compound for GPCR Screening Panels

The ECBD-documented inactivity of this compound at GPR35 [1] makes it a candidate negative control for assays where GPR35 counter-screening is required. Researchers profiling furan–pyrazole chemotypes across GPCR panels can employ this compound to establish a baseline for GPR35-non-engaged signal, particularly when paired with known GPR35 ligands such as CID-2745687 (antagonist, Ki = 12.8 nM) or zaprinast (agonist) as positive controls [5]. The compound's structural similarity to active GPR35-modulating chemotypes strengthens its utility as a specificity control, as it controls for non-specific effects of the furan–pyrazole–benzamide scaffold while being confirmed inactive at the target of interest.

Medicinal Chemistry Starting Scaffold with Pre-Existing Selectivity Data

For lead discovery programs targeting class A GPCRs other than GPR35, this compound offers a structurally characterized starting point with a documented negative selectivity data point (GPR35 inactivity) [1]. The absence of 3,5-dimethyl groups on the pyrazole ring (unlike CAS 2034552-32-2) provides two unsubstituted positions amenable to systematic SAR exploration, while the stable C–N-bonded 2,5-dioxopyrrolidin-1-yl group contributes hydrogen-bond-acceptor pharmacophoric features without the hydrolytic lability of NHS-ester analogs [6]. Its lower molecular weight and lipophilicity relative to the dimethyl analog [4] may also confer more favorable lead-like properties for further optimization.

Furan Regioisomer Comparator in Molecular Recognition Studies

When used alongside its furan-3-yl regioisomer (CAS 2034418-34-1) [3], this compound enables the systematic study of how furan oxygen positioning affects target binding, π-stacking interactions, and hydrogen-bond geometry. Because both regioisomers share identical molecular formula and bulk physicochemical properties (MW, clogP, TPSA), any differential biological activity can be attributed specifically to the regioisomeric change in the heterocyclic attachment, making this a clean SAR probe pair for medicinal chemistry and chemical biology investigations.

Computational Chemistry and Docking Studies Requiring a Non-Reactive Succinimidyl Pharmacophore

The stable C–N succinimidyl linkage in this compound, as opposed to the hydrolytically labile ester linkage of NHS-ester probes [6], makes it suitable for molecular docking and molecular dynamics simulations where chemical stability over simulation timescales is assumed. The compound's computed properties (clogP ≈ 2.12–3.00, TPSA 102.44 Ų, HBA 8, HBD 2) [2] are consistent with drug-like space, and its three-dimensional conformation can serve as a template for virtual screening campaigns focused on identifying novel GPCR ligands with built-in GPR35 selectivity filters.

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